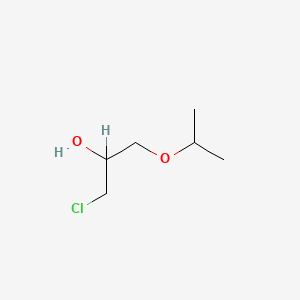

2-Propanol, 1-chloro-3-(1-methylethoxy)-

Übersicht

Beschreibung

“2-Propanol, 1-chloro-3-(1-methylethoxy)-” is a clear faintly yellow oily liquid . It is used in the synthesis of O-Methylganciclovir, an analogue of Ganciclovir, and displays excellent antiviral activity when tested in vivo against herpes simplex virus type 1 infection in mice .

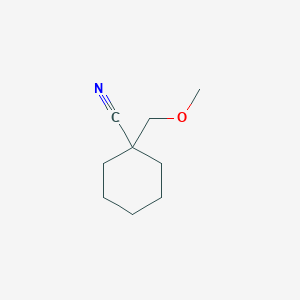

Molecular Structure Analysis

The molecular formula of “2-Propanol, 1-chloro-3-(1-methylethoxy)-” is C6H13ClO2 . Its molecular weight is 152.619 . The IUPAC Standard InChI is InChI=1S/C6H13ClO2/c1-5(2)9-4-6(8)3-7/h5-6,8H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis

“2-Propanol, 1-chloro-3-(1-methylethoxy)-” is a clear faintly yellow oily liquid . Its molecular weight is 152.619 . The density and boiling point are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Thermochemical Properties and Molecular Structures

A study conducted by Sun and Bozzelli (2002) explored the structures, internal rotational barriers, and thermochemical properties of compounds including 1-chloro-1-methylethoxy, closely related to 2-Propanol, 1-chloro-3-(1-methylethoxy)-. This research utilized ab initio and density functional calculations to determine molecular structures and vibration frequencies, offering insights into the thermochemical behaviors of these compounds (Sun & Bozzelli, 2002).

Surface Chemistry and Interaction with Metals

Zhao, Deng, and Zaera (2010) investigated the thermal chemistry of 1-chloro-2-methyl-2-propanol on a Ni(100) single-crystal surface, revealing the formation of oxametallacycle intermediates. This study provides valuable information on the interaction of related compounds with metal surfaces, which is crucial for understanding catalysis and surface reactions (Zhao, Deng, & Zaera, 2010).

Degradation by Bacterial Action

Kasai et al. (1990) discovered a Pseudomonas strain capable of assimilating 2,3-dichloro-1-propanol, a compound structurally similar to 2-Propanol, 1-chloro-3-(1-methylethoxy)-. This bacterium converted the compound into less harmful substances, showing potential for bioremediation applications (Kasai et al., 1990).

Kinetic Resolution in Pharmaceutical Synthesis

The research by Kapoor et al. (2003) on the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, a structural analog of 2-Propanol, 1-chloro-3-(1-methylethoxy)-, highlights its significance in synthesizing beta-adrenergic blocking agents. This study underscores the importance of such compounds in the pharmaceutical industry (Kapoor et al., 2003).

Solvent Effect on Chemical Reactions

Inoue et al. (1976) examined the impact of various solvents on the ring-opening reaction of epoxide with aluminum chloride, yielding products like 3-chloro-2-butanol. The study reveals the significant influence of solvents on the stereo and regioselectivity of chemical reactions, which is relevant to understanding the behavior of 2-Propanol, 1-ch-chloro-3-(1-methylethoxy)- in different solvent environments (Inoue et al., 1976).

Enzymatic Processes in Pharmaceutical Applications

Choi et al. (2010) conducted a study on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, which shares structural similarities with 2-Propanol, 1-chloro-3-(1-methylethoxy)-. This research highlights the role of microbial reductases in producing chiral alcohols, demonstrating the potential of enzymes in pharmaceutical synthesis (Choi et al., 2010).

Catalysis in Polymerization Processes

A study by Roselin, Selvin, and Bououdina (2012) explored the use of nanocrystalline ZSM-5 as a catalyst for the regioselective acetolysis of epichlorohydrin, producing 1-acetoxy-3-chloro-2-propanol. This research offers insights into the catalytic applications of materials in polymer synthesis, relevant for compounds like 2-Propanol, 1-chloro-3-(1-methylethoxy)- (Roselin, Selvin, & Bououdina, 2012).

Anticorrosion and Antimicrobial Properties in Lubricating Oils

Mirzoeva et al. (2009) investigated the synthesis of 1-heptylthio-3-(2′-chlorophenoxy)-2-propanol derivatives and their application as anticorrosion and antimicrobial additives in lubricating oils. This study suggests potential industrial applications for structurally related compounds like 2-Propanol, 1-chloro-3-(1-methylethoxy)- (Mirzoeva et al., 2009).

Conformational Analysis in Pharmaceutical and Agrochemical Products

Gonçalves et al. (2013) performed a conformational analysis of 1-chloro-2-propanol, related to 2-Propanol, 1-chloro-3-(1-methylethoxy)-. Understanding the conformational isomerism of such compounds is essential for their application in pharmaceutical and agrochemical industries (Gonçalves et al., 2013).

Surface Behavior in Water/Alcohol Mixtures

Kataoka and Cremer (2006) used vibrational sum frequency spectroscopy to study the orientation of isopropyl groups in 2-propanol/water mixtures at the liquid/vapor interface. This research is significant for understanding the surface behavior of alcohols like 2-Propanol, 1-chloro-3-(1-methylethoxy)- in various environments (Kataoka & Cremer, 2006).

Safety and Hazards

The safety data sheet for a similar compound, 2-Propanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause serious eye damage/eye irritation, and may cause specific target organ toxicity (single exposure). The target organs include the respiratory system and the central nervous system (CNS) .

Eigenschaften

IUPAC Name |

1-chloro-3-propan-2-yloxypropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2/c1-5(2)9-4-6(8)3-7/h5-6,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPJSBQMFFGZAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884054 | |

| Record name | 2-Propanol, 1-chloro-3-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4288-84-0, 63744-53-6 | |

| Record name | 1-Chloro-3-(1-methylethoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4288-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropoxy-1-chloro-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004288840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-chloro-2-isopropoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063744536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-chloro-3-isopropoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-chloro-3-isopropoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-chloro-3-(1-methylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1-chloro-3-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ISOPROPOXY-1-CHLORO-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/259QJ41789 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

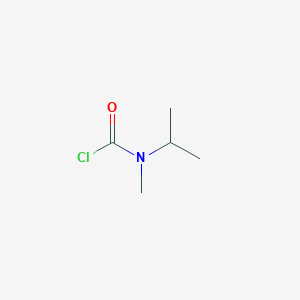

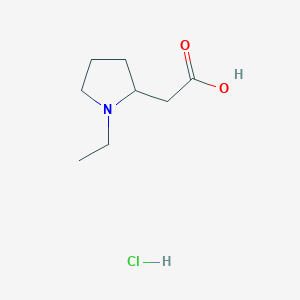

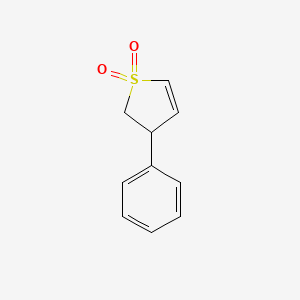

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B3383466.png)